molecular formula C11H11FN2O2 B13683524 2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol

2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol

Cat. No.: B13683524
M. Wt: 222.22 g/mol
InChI Key: ZVVBHDANWKICII-UHFFFAOYSA-N
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Description

2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The presence of fluorine and methoxy groups on the phenyl ring enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles or the condensation of 1,2-diketones with appropriate amines. One common method includes the reaction of 4-fluoro-3-methoxybenzaldehyde with glyoxal and ammonium acetate under acidic conditions to form the imidazole ring. The reaction is followed by reduction using sodium borohydride to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as nickel or palladium may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The fluorine and methoxy groups enhance binding affinity to biological receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorophenyl)imidazole-5-methanol
  • 2-(3-Methoxyphenyl)imidazole-5-methanol
  • 2-(4-Fluoro-3-methoxyphenyl)imidazole

Uniqueness

2-(4-Fluoro-3-methoxyphenyl)imidazole-5-methanol is unique due to the simultaneous presence of both fluorine and methoxy groups on the phenyl ring. This combination enhances its chemical stability, reactivity, and biological activity compared to similar compounds .

Properties

Molecular Formula

C11H11FN2O2

Molecular Weight

222.22 g/mol

IUPAC Name

[2-(4-fluoro-3-methoxyphenyl)-1H-imidazol-5-yl]methanol

InChI

InChI=1S/C11H11FN2O2/c1-16-10-4-7(2-3-9(10)12)11-13-5-8(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14)

InChI Key

ZVVBHDANWKICII-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC=C(N2)CO)F

Origin of Product

United States

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